N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a benzoxazepine core fused with a substituted aromatic ring and a methanesulfonamide group. The compound’s structure includes a 2-chlorophenyl moiety, an allyl substituent, and dimethyl groups at the 3-position of the oxazepine ring.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-4-11-24-18-12-16(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h4-10,12,23H,1,11,13-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBWKDSAVUVKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 456.6 g/mol. Its structure features a benzo[b][1,4]oxazepin core which is known for various pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds and found significant inhibitory effects against various bacterial strains. For instance:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
These findings suggest that similar compounds may exhibit potent antibacterial activity through mechanisms involving interaction with bacterial DNA gyrase and MurD enzymes .
Anticancer Activity
In vitro studies have indicated that derivatives of the oxazepin structure can inhibit cancer cell proliferation. For example, certain analogs demonstrated IC50 values in the nanomolar range against specific cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell cycle progression .
Case Studies
- Antibacterial Efficacy : In a comparative study of various thiazolopyridine derivatives including those structurally related to the oxazepin compound, it was shown that compound 3g displayed a notable growth inhibition zone against Gram-positive and Gram-negative bacteria. The binding interactions with DNA gyrase were characterized by strong hydrogen bonds and hydrophobic interactions .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays on HaCat cells (human keratinocyte cell line) and Balb/c 3T3 cells (mouse fibroblast cell line). Results indicated that certain derivatives had favorable cytotoxic profiles with low toxicity levels while maintaining antimicrobial efficacy .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of the compound with target proteins. The results showed that the compound fits well into the active sites of both MurD and DNA gyrase with favorable binding energies comparable to established antibiotics like ciprofloxacin. These interactions are crucial for its potential as an antimicrobial agent .
Comparison with Similar Compounds
a) N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide
- Synthesis: Prepared via refluxing 2-hydrazineyl-N-[(4-(2-hydrazineylacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl) acetamide with p-chlorophenylisocyanate in ethanol .
- Key Differences: Lacks the benzoxazepine core present in the target compound. Contains a thiadiazin ring system instead of an oxazepine ring.
b) Sulfamethoxazole Derivatives
- Structural Features : Typically feature an isoxazole or thiadiazole ring linked to a sulfonamide group.
- Activity: Sulfamethoxazole derivatives are well-documented for their antibacterial effects via dihydropteroate synthase inhibition.
Pharmacological and Physicochemical Properties
| Property | Target Compound | N-[5-methylisoxazol-3-yl]-... benzenesulfonamide | Sulfamethoxazole |
|---|---|---|---|
| Core Structure | Benzoxazepine + sulfonamide | Thiadiazin + sulfonamide | Isoxazole + sulfonamide |
| Chlorophenyl Substituent | 2-chlorophenyl | p-chlorophenyl | Absent |
| Water Solubility | Likely low (lipophilic substituents) | Moderate (polar thiadiazin group) | High (due to hydrophilic moieties) |
| Enzyme Target | Hypothetical: COX-2 or carbonic anhydrase | Dihydropteroate synthase | Dihydropteroate synthase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
